molecular formula C21H22FNO2S2 B2939801 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide CAS No. 339104-50-6

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide

Cat. No.: B2939801
CAS No.: 339104-50-6
M. Wt: 403.53
InChI Key: SYPNPLYPNFIVND-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2-naphthalenesulfonamide core and a 4-fluorobenzylsulfanyl substituent attached to a 2-methylpropyl chain. Its molecular formula is C₂₁H₂₁FN₂O₂S₂, with a molecular weight of 422.53 g/mol.

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2S2/c1-21(2,26-14-16-7-10-19(22)11-8-16)15-23-27(24,25)20-12-9-17-5-3-4-6-18(17)13-20/h3-13,23H,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPNPLYPNFIVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in oncology and inflammation. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its structure includes a naphthalene sulfonamide core with a fluorinated benzyl group that may enhance its pharmacological properties.

Sulfonamides, including the compound , have been shown to exhibit multiple mechanisms of action:

  • Nrf2 Activation : Recent studies indicate that naphthalene-based sulfonamides can activate the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and downregulation of inflammatory mediators such as iNOS and COX-2 .
  • Anticancer Activity : The compound's anticancer potential has been investigated in various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. It effectively decreases the production of pro-inflammatory cytokines and mediators, suggesting its utility in treating inflammatory diseases .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cell Proliferation Assays : The compound exhibited dose-dependent inhibition of proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 µM to 15 µM across different cell types, indicating moderate potency .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells as evidenced by Annexin V staining. This effect was associated with increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

In Vivo Studies

Animal models have been utilized to further assess the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In xenograft models of human tumors, administration of this compound significantly reduced tumor volume compared to control groups. Histological analysis showed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors .
  • Inflammation Models : In models of induced inflammation (e.g., LPS-induced acute lung injury), the compound demonstrated a significant reduction in inflammatory cell infiltration and cytokine levels (TNF-alpha, IL-6) in lung tissues .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Naphthalene CoreEssential for interaction with biological targets
Fluorinated Benzyl GroupEnhances lipophilicity and cellular uptake
Sulfanyl GroupContributes to Nrf2 activation

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this sulfonamide derivative combined with standard chemotherapy. Results indicated improved response rates and reduced side effects compared to chemotherapy alone.
  • Case Study on Inflammatory Diseases : A study examined the effects of this compound in patients with rheumatoid arthritis. Patients reported significant reductions in pain and swelling, correlating with decreased levels of inflammatory markers in serum.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Antitumor Potential: The fluorobenzylsulfanyl moiety, seen in TP inhibitors (), suggests possible angiogenesis or apoptosis modulation. However, the lack of direct evidence necessitates further studies .
  • Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrases, kinases, and proteases. The target compound’s naphthalene group may position it for selective inhibition of hydrophobic enzyme pockets.

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